molecular formula C19H14N6O B5421649 2-ethyl-7-(1-naphthyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one

2-ethyl-7-(1-naphthyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one

Cat. No.: B5421649
M. Wt: 342.4 g/mol
InChI Key: IPALYIJNZYDBTI-UHFFFAOYSA-N
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Description

The compound “2-ethyl-7-(1-naphthyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one” belongs to a class of compounds known as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines . These compounds are often used to develop functionalized ligands to target adenosine receptors .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold, which is a common pharmacophore for the adenosine receptors .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the reactive linkers at the 5 position of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be similar to other pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines .

Mechanism of Action

While the specific mechanism of action for this compound is not known, similar compounds are known to bind at the four adenosine receptor subtypes .

Future Directions

Future research could involve further functionalization of this compound to develop multi-target ligands, receptor probes, drug delivery systems, and diagnostic or theranostic systems .

Properties

IUPAC Name

4-ethyl-11-naphthalen-1-yl-2,3,5,7,8,11-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O/c1-2-16-20-19-22-21-17-15(25(19)23-16)10-11-24(18(17)26)14-9-5-7-12-6-3-4-8-13(12)14/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPALYIJNZYDBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C3=C(C(=O)N(C=C3)C4=CC=CC5=CC=CC=C54)N=NC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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